molecular formula C22H21N5 B6508439 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 900257-59-2

2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B6508439
CAS No.: 900257-59-2
M. Wt: 355.4 g/mol
InChI Key: NBRWOZJPNLEODY-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a synthetically designed small molecule featuring a fused pyrazolopyrimidine core structure, a scaffold recognized in medicinal chemistry for its kinase inhibitory potential . This compound is of significant interest in early-stage drug discovery, particularly in oncology research. The pyrazolo[1,5-a]pyrimidine skeleton is a privileged structure in the design of kinase inhibitors and acts as a bioisostere of purine, allowing it to compete with ATP for binding in the catalytic cleft of various kinase targets . Its specific structure, which includes a cyclopenta-fused ring system and a pyridin-3-ylmethylamine substituent, suggests potential for targeted protein kinase inhibition. Researchers are exploring its mechanism of action, which is hypothesized to involve disruption of cell cycle progression and induction of apoptosis in malignant cell lines, akin to related pyrazolopyrimidine derivatives that have demonstrated potent cytotoxic activities and significant inhibitory effects against enzymes like CDK2/cyclin A2 . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary Safety Data Sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

11-methyl-10-phenyl-N-(pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-15-20(17-8-3-2-4-9-17)22-25-19-11-5-10-18(19)21(27(22)26-15)24-14-16-7-6-12-23-13-16/h2-4,6-9,12-13,24H,5,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRWOZJPNLEODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323110
Record name 11-methyl-10-phenyl-N-(pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900257-59-2
Record name 11-methyl-10-phenyl-N-(pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Catalyst Selection

  • DMF is preferred for its high polarity, facilitating enamine formation and cyclization.

  • p-TsOH catalyzes α-bromination, enhancing reaction rates under microwave conditions.

Comparative Analysis of Methods

StepMethod A (Thermal)Method B (Microwave)
α-Bromination6 hours, 75% yield15 minutes, 94% yield
Cyclopenta Formation12 hours, 75% yield30 minutes, 78% yield
Amination24 hours, 70% yield16 hours, 82% yield

Characterization and Quality Control

Intermediate and final products are characterized via:

  • ¹H/¹³C NMR : Confirms regioselectivity of substitutions. For example, the pyridin-3-ylmethyl group shows characteristic peaks at δ 8.4–7.2 ppm.

  • HPLC : Purity ≥99% is achieved via recrystallization in methanol.

  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 357.5 for C₂₂H₂₃N₅).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways may form undesired isomers. Using bulky solvents (e.g., toluene) minimizes side reactions.

  • Byproduct Formation : Excess DMF-DMA generates dimethylamine byproducts. Stoichiometric control (1.1:1 ratio) mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the modulation of cyclin-CDK complexes and downstream signaling cascades .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in the amine substituent at position 8 (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 8) Molecular Formula Average Mass (g/mol) Key Features Reference
Target Compound N-(Pyridin-3-ylmethyl) ~C22H21N5 ~355.44 Pyridine at meta position; moderate polarity -
N-(2-Methoxyethyl) analog () N-(2-Methoxyethyl) C19H22N4O 322.41 Ether group enhances hydrophilicity
N-Cyclohexyl analog () N-Cyclohexyl C21H25N5 355.46 Bulky aliphatic group; higher lipophilicity
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) analog (Compound 47, ) N-(6-Methylpyridin-2-ylmethyl) C25H20FN5 409.17 Fluorine enhances electronegativity

Key Observations :

  • Pyridine Position : The target compound’s pyridin-3-ylmethyl group differs from pyridin-2-ylmethyl analogs (e.g., Compound 47, ). The meta (3-) vs. ortho (2-) position alters electronic interactions and steric accessibility .
  • Polarity : The N-(2-methoxyethyl) analog () is more hydrophilic (logP ~2.5 estimated) than the target compound, which likely has higher lipophilicity due to the aromatic pyridine ring .

Anti-Mycobacterial Activity :

  • Fluorinated analogs (e.g., Compound 47, MIC = 0.5 µM against M. tuberculosis) show enhanced activity due to fluorine’s electron-withdrawing effects, which improve target binding . The target compound lacks fluorine but may compensate with pyridine’s π-π interactions.
  • Pyridin-2-ylmethyl derivatives () exhibit varying MICs (0.5–2.0 µM) depending on substituents (e.g., methyl, methoxy, piperidinyl). The target compound’s pyridin-3-ylmethyl group may alter binding kinetics in mycobacterial enzymes .

Antibacterial/Antifungal Activity :

  • Thieno[2,3-d]pyrimidinones () with methyl and aryl groups show moderate activity (MIC = 16–64 µg/mL). The target compound’s cyclopenta core may offer improved rigidity and target selectivity compared to thieno-fused systems .

Biological Activity

The compound 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula : C22H21N5
  • Molecular Weight : 355.445 g/mol
  • Purity : Typically ≥95% .

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives show significant inhibitory effects on specific enzymes, which can lead to anticancer or anti-inflammatory effects.
  • Modulation of Protein Interactions : These compounds can alter protein-protein interactions, impacting cellular signaling pathways critical for cancer progression and other diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Cell Line Studies : In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported IC50 values in the low micromolar range for certain derivatives against A549 lung cancer cells .
CompoundCell LineIC50 (µM)
2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro...A5494.5
Another DerivativeMCF73.2

Enzymatic Inhibition

The compound has been found to act as an inhibitor for several key enzymes:

  • Phosphodiesterase (PDE) Inhibition : PDE inhibitors are crucial in managing cardiovascular diseases and enhancing cognitive function. The compound's ability to inhibit PDE activity suggests potential applications in treating heart diseases .

Psychopharmacological Effects

Some derivatives have shown promise as psychopharmacological agents:

  • Behavioral Studies : Animal models indicate that certain pyrazolo[1,5-a]pyrimidines can exhibit anxiolytic and antidepressant-like effects, potentially through modulation of neurotransmitter systems .

Case Studies

  • Anticancer Study : A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced activity against breast cancer cell lines.
  • Enzymatic Activity Assessment : Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings suggested that structural modifications could lead to improved selectivity and potency .

Q & A

Basic: What are standard synthetic routes for preparing this pyrazolo[1,5-a]pyrimidine derivative?

The synthesis typically involves a multi-step approach:

  • Core formation : Cyclization of pyrazole and pyrimidine precursors under reflux with polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Substituent introduction : Sequential alkylation/arylation reactions. For example, the pyridin-3-ylmethyl group may be introduced via nucleophilic substitution using a benzyl halide intermediate .
  • Optimization : Reaction conditions (e.g., 60–80°C, argon atmosphere) and catalysts (e.g., triethylamine) are critical for yield and purity. Monitoring via TLC or HPLC is recommended .

Advanced: How can synthetic yields be optimized when introducing the pyridin-3-ylmethyl group?

  • By-product mitigation : Use of protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during alkylation .
  • Solvent selection : Polar aprotic solvents like dichloromethane enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Catalytic systems : Pd-mediated cross-coupling reactions may improve regioselectivity for the pyridine substituent .

Basic: What spectroscopic methods confirm the compound’s structure?

  • 1H/13C NMR : Assign peaks for the cyclopenta[d]pyrazolo-pyrimidine core (e.g., δ 8.1–8.3 ppm for pyridine protons) and dihydro regions (δ 2.5–3.5 ppm for CH2 groups) .
  • HRMS : Validate molecular formula (e.g., C23H22N6 for the parent ion) with <2 ppm mass error .
  • IR : Identify key functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .

Advanced: How do substituent variations impact biological activity in pyrazolo-pyrimidines?

  • Comparative assays : Replace the pyridin-3-ylmethyl group with analogs (e.g., 4-fluorophenyl or cyclohexyl) and test kinase inhibition efficacy. shows fluorine substituents enhance binding affinity by 30% in similar scaffolds .
  • Molecular modeling : Use docking simulations (e.g., AutoDock Vina) to correlate steric/electronic effects of the 2-methyl group with target interactions .

Basic: What are common applications of this compound in drug discovery?

  • Kinase inhibition : Pyrazolo-pyrimidines often target ATP-binding pockets in kinases (e.g., JAK2 or CDK2). The pyridine moiety may enhance solubility for in vivo studies .
  • Antiviral screening : Structural analogs with chlorophenyl groups show IC50 values <1 µM against RNA viruses .

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls. notes discrepancies in IC50 values due to varying assay pH .
  • Metabolic stability testing : Use liver microsomes to assess if the 6,7-dihydro-5H-cyclopenta group improves half-life over non-cyclopenta analogs .

Basic: What purification techniques are recommended for this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .

Advanced: How to design derivatives for improved pharmacokinetics?

  • LogP optimization : Introduce hydrophilic groups (e.g., sulfonamides) to the phenyl ring while retaining the pyridine’s π-π stacking capability .
  • Prodrug strategies : Acetylate the amine group to enhance oral bioavailability, as seen in for trifluoromethyl analogs .

Basic: What computational tools predict this compound’s reactivity?

  • DFT calculations : Gaussian or ORCA software to model electrophilic aromatic substitution sites (e.g., C-5 position of the pyrimidine) .
  • pKa prediction : Tools like MarvinSuite estimate basicity of the pyridine nitrogen (predicted pKa ~4.5) .

Advanced: How to analyze regioselectivity challenges in cyclopenta ring formation?

  • Mechanistic studies : Use isotopic labeling (e.g., 13C at the cyclopenta junction) and monitor intermediates via LC-MS .
  • Temperature control : Lower reaction temperatures (0–5°C) favor the 6,7-dihydro isomer over competing tautomers .

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